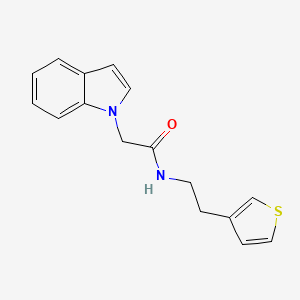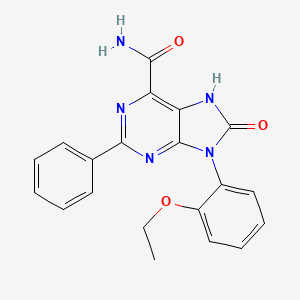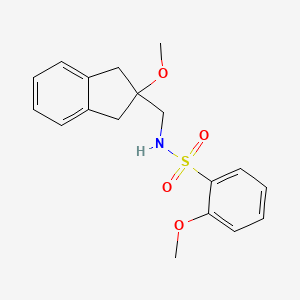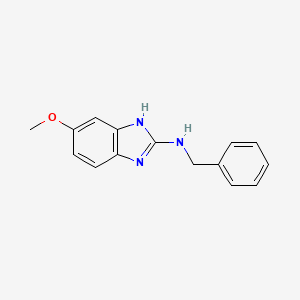
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways that are critical for the survival and proliferation of cancer cells.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been known to participate in a variety of biological processes .
Result of Action
Indole derivatives have been associated with a variety of biological effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide. One potential application is in combination with other cancer therapies, such as chemotherapy or immunotherapy. This compound may also be effective in treating other diseases that involve B-cell signaling pathways, such as autoimmune diseases or certain infections. Additionally, further studies are needed to optimize the dosing and administration of this compound in clinical settings.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BTK and has significant anti-tumor activity. While further studies are needed to fully understand its potential applications, this compound represents a promising avenue for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-bromo-1-ethylpyridin-4-amine and 2-(thiophen-3-yl)acetic acid. These two compounds are reacted together in the presence of various reagents and catalysts to produce the final product, this compound.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of BTK and has significant anti-tumor activity. This compound has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJIXBLLNGBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2898515.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)
![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide](/img/structure/B2898526.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2898527.png)
![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)
![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)
